6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methyl groups: These groups can be introduced through halogenation and alkylation reactions.
Formation of the benzoxazole ring: This involves the cyclization of an appropriate precursor.
Coupling of the chromene and benzoxazole moieties: This step typically involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and benzoxazole-containing molecules. Examples are:
- 6-chloro-4-oxo-4H-chromene-2-carboxamide
- 7-methyl-4-oxo-4H-chromene-2-carboxamide
- N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide
Uniqueness
The uniqueness of 6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C19H17ClN2O4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H17ClN2O4/c1-9-3-4-14-11(5-9)19(26-22-14)21-18(24)17-8-15(23)12-7-13(20)10(2)6-16(12)25-17/h6-9H,3-5H2,1-2H3,(H,21,24) |
InChI Key |
HGQJAVYVOWLHFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C(=C4)Cl)C |
Origin of Product |
United States |
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